

Spectroscopic data for 6-methoxy-1H-indazol-3-amine

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Compound of Interest

Compound Name: 6-methoxy-1H-indazol-3-amine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-methoxy-1H-indazol-3-amine**

Abstract

6-methoxy-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of pharmacologically active agents.^[1] Its utility as a "hinge-binding fragment" in kinase inhibitors, for example, underscores the importance of its precise structural elucidation.^[1] This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the unambiguous identification and characterization of **6-methoxy-1H-indazol-3-amine**. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this and similar molecules. The guide details the theoretical basis and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Isomerism

The foundational step in any spectroscopic analysis is understanding the molecule's structure. **6-methoxy-1H-indazol-3-amine** consists of a bicyclic indazole core, substituted with a

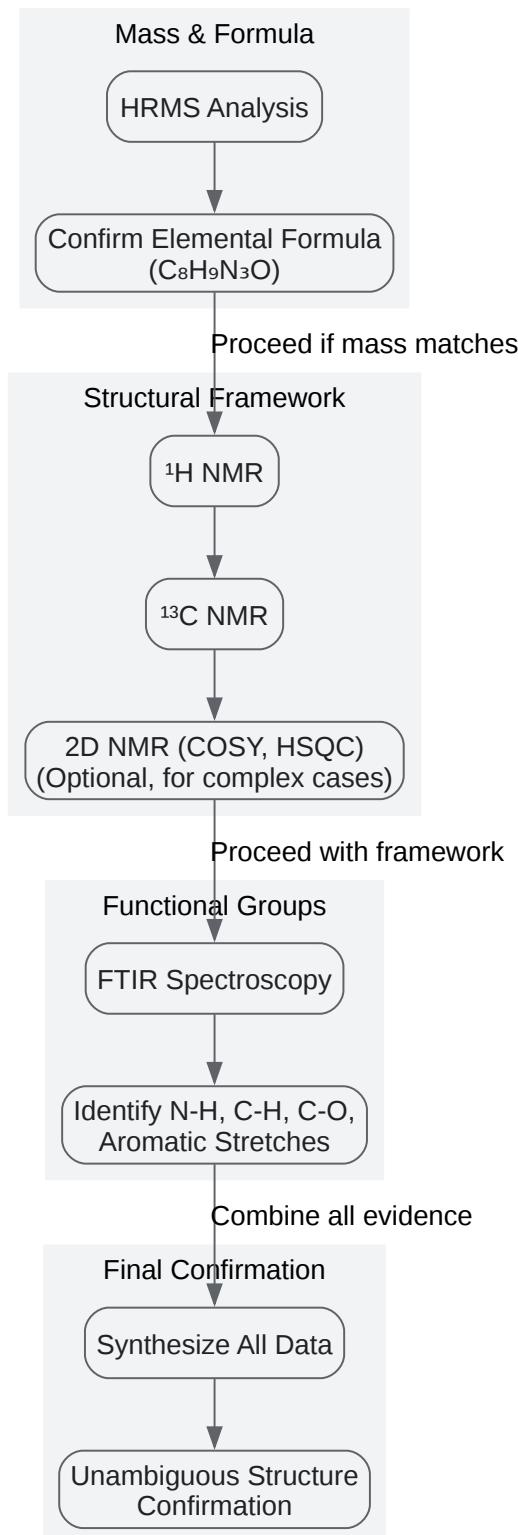
methoxy group at position 6 and an amine group at position 3. A critical feature of the indazole ring is annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2.^[2] The 1H-tautomer is generally more stable.^[3] Spectroscopic techniques, particularly NMR, are indispensable for confirming the substitution pattern and the dominant tautomeric form.^[4]

Figure 1: Structure of **6-methoxy-1H-indazol-3-amine**.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for rigorous structural confirmation. No single method provides all necessary information. The workflow below illustrates a logical sequence for analysis, starting with confirmation of mass and elemental composition, followed by detailed mapping of the proton and carbon framework, and concluding with functional group identification.

Spectroscopic Characterization Workflow

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Caption: A typical workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a synthesized compound. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, ruling out other potential structures with the same nominal mass. For **6-methoxy-1H-indazol-3-amine**, the expected monoisotopic mass is 163.07455 Da.[\[5\]](#)

Predicted High-Resolution Mass Data

The table below outlines the predicted m/z values for common adducts of **6-methoxy-1H-indazol-3-amine**, which are crucial for interpreting the output from an electrospray ionization (ESI) source.[\[5\]](#)

Adduct	Formula	Predicted m/z (Da)
$[M+H]^+$	$C_8H_{10}N_3O^+$	164.08183
$[M+Na]^+$	$C_8H_9N_3NaO^+$	186.06377
$[M+K]^+$	$C_8H_9KN_3O^+$	202.03771
$[M-H]^-$	$C_8H_8N_3O^-$	162.06727

Experimental Protocol: HRMS via ESI-TOF

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrument Setup:** Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.
- **Data Acquisition:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min. Acquire data in both positive and negative ion modes to observe protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) species, respectively.

- Data Analysis: Compare the measured m/z of the most intense ion (e.g., $[M+H]^+$) with the theoretical value calculated for $C_8H_{10}N_3O^+$. The mass error should ideally be less than 5 ppm to confidently confirm the elemental composition.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Expertise & Rationale: 1H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. For **6-methoxy-1H-indazol-3-amine**, it is used to confirm the presence and positioning of the methoxy group, the substitution pattern on the aromatic ring, and the nature of the N-H protons. The choice of solvent is critical; DMSO- d_6 is often preferred for amine-containing compounds as it slows the exchange of labile N-H protons, allowing them to be observed as distinct signals.

Predicted 1H NMR Spectral Data (in DMSO- d_6 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale / Notes
H-7	~7.4 - 7.6	Doublet (d)	1H	Located ortho to the electron-donating N1, expected to be downfield. Coupled to H-5.
H-5	~6.8 - 7.0	Doublet of Doublets (dd)	1H	Coupled to both H-7 and H-4.
H-4	~6.6 - 6.8	Doublet (d)	1H	Located ortho to the electron-donating methoxy group, expected to be upfield. Coupled to H-5.
-OCH ₃	~3.8	Singlet (s)	3H	Characteristic region for methoxy protons. No adjacent protons to couple with.
-NH ₂	~5.5 - 6.5	Broad Singlet (br s)	2H	Labile protons, chemical shift can vary with concentration and temperature. Appears broad due to exchange and quadrupolar coupling with nitrogen.

				Characteristic
				downfield shift
-NH (indazole)	~11.0 - 12.0	Broad Singlet (br s)	1H	for indazole N-H proton. Broad due to proton exchange.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in \sim 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Tuning: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of \sim 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Expertise & Rationale: ^{13}C NMR spectroscopy identifies all unique carbon environments in a molecule. While less sensitive than ^1H NMR, it is invaluable for confirming the carbon skeleton. A standard experiment is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum. The chemical shifts are highly indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.). For this molecule, it will confirm the eight distinct carbon atoms of the structure.

Predicted ^{13}C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale / Notes
C3	~150 - 155	Carbon bearing the amine group in the indazole ring, significantly deshielded.
C6	~158 - 162	Aromatic carbon attached to the oxygen of the methoxy group, highly deshielded.
C7a	~140 - 145	Bridgehead carbon of the indazole ring.
C3a	~120 - 125	Second bridgehead carbon of the indazole ring.
C5	~115 - 120	Aromatic CH carbon.
C7	~110 - 115	Aromatic CH carbon.
C4	~95 - 100	Aromatic CH carbon ortho to the electron-donating methoxy group, expected to be significantly shielded (upfield).
-OCH ₃	~55 - 60	Characteristic chemical shift for a methoxy carbon.

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
- Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C frequency.
- Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

- Data Processing: Process the data similarly to the ^1H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum to the central peak of the DMSO-d₆ septet (δ 39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For **6-methoxy-1H-indazol-3-amine**, IR is used to confirm the presence of the primary amine (N-H bonds), the aromatic ring (C=C and C-H bonds), and the methoxy group (C-O and C-H bonds).

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Medium	Primary Amine (-NH ₂) [6]
3100 - 3000	C-H Aromatic Stretch	Medium	Aromatic Ring
2950 - 2850	C-H Aliphatic Stretch	Medium	Methoxy (-OCH ₃)
1650 - 1580	N-H Bend (Scissoring)	Strong	Primary Amine (-NH ₂) [6]
1620 - 1450	C=C & C=N Ring Stretch	Strong	Indazole Aromatic System
1335 - 1250	C-N Aromatic Stretch	Strong	Aryl-Amine[7]
1250 - 1200	C-O Asymmetric Stretch	Strong	Aryl-Alkyl Ether (Methoxy)
~1050	C-O Symmetric Stretch	Medium	Aryl-Alkyl Ether (Methoxy)

Causality: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching modes.

This is a key diagnostic feature that distinguishes it from a secondary amine (one band) or a tertiary amine (no bands in this region).[6][8]

Experimental Protocol: FTIR via ATR

- Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) setup. Place a small amount of the solid powder directly onto the ATR crystal.
- Background Scan: Clean the crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the predicted functional groups.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of **6-methoxy-1H-indazol-3-amine** is a process of convergent validation. HRMS confirms the correct elemental formula (C₈H₉N₃O). ¹H NMR verifies the 1,2,4-substitution pattern on the benzene ring, the presence of the methoxy group, and the relative count of all protons. ¹³C NMR confirms the presence of eight unique carbon environments consistent with the proposed structure. Finally, IR spectroscopy provides definitive evidence for the key functional groups—the primary amine, the ether linkage, and the aromatic system. Together, these orthogonal techniques provide an unassailable, comprehensive spectroscopic profile that confirms the identity and purity of the target molecule, a critical requirement for its application in research and drug development.

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